molecular formula C15H23N3O B7925842 (S)-2-Amino-N-cyclopropyl-3-methyl-N-(1-pyridin-2-yl-ethyl)-butyramide

(S)-2-Amino-N-cyclopropyl-3-methyl-N-(1-pyridin-2-yl-ethyl)-butyramide

Cat. No.: B7925842
M. Wt: 261.36 g/mol
InChI Key: FTHVYNIPQBPTRL-IAXJKZSUSA-N
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Description

(S)-2-Amino-N-cyclopropyl-3-methyl-N-(1-pyridin-2-yl-ethyl)-butyramide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and chemical biology. The compound features a cyclopropyl group, a pyridine ring, and an amino group, which contribute to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-N-cyclopropyl-3-methyl-N-(1-pyridin-2-yl-ethyl)-butyramide typically involves multiple steps, starting from readily available starting materials. One common approach involves the reaction of a suitable cyclopropyl amine with a pyridine derivative under controlled conditions. The reaction conditions often include the use of solvents such as toluene or ethyl acetate and catalysts like iodine (I2) and tert-butyl hydroperoxide (TBHP) to promote the formation of the desired amide bond .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-N-cyclopropyl-3-methyl-N-(1-pyridin-2-yl-ethyl)-butyramide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like H2O2 and KMnO4, reducing agents like LiAlH4 and NaBH4, and nucleophiles such as amines and alcohols. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can result in the formation of various substituted derivatives with different functional groups.

Mechanism of Action

The mechanism of action of (S)-2-Amino-N-cyclopropyl-3-methyl-N-(1-pyridin-2-yl-ethyl)-butyramide involves its interaction with specific molecular targets and pathways within cells. The compound can bind to enzymes and receptors, modulating their activity and influencing cellular signaling pathways. For example, it may inhibit the activity of prolyl-4-hydroxylase, an enzyme involved in collagen synthesis, thereby reducing fibrosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-2-Amino-N-cyclopropyl-3-methyl-N-(1-pyridin-2-yl-ethyl)-butyramide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its cyclopropyl group, in particular, contributes to its stability and reactivity, making it a valuable compound for various applications.

Properties

IUPAC Name

(2S)-2-amino-N-cyclopropyl-3-methyl-N-(1-pyridin-2-ylethyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O/c1-10(2)14(16)15(19)18(12-7-8-12)11(3)13-6-4-5-9-17-13/h4-6,9-12,14H,7-8,16H2,1-3H3/t11?,14-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTHVYNIPQBPTRL-IAXJKZSUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)N(C1CC1)C(C)C2=CC=CC=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)N(C1CC1)C(C)C2=CC=CC=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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